N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
Description
The compound N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide features a hybrid structure combining a benzo[d]thiazole ring, an isoxazole carboxamide core, and a pyridin-3-ylmethyl substituent. This scaffold is characteristic of molecules designed for biological activity, leveraging the benzothiazole moiety’s aromatic planar structure for target binding and the pyridine group for solubility or additional interactions.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-12-9-15(21-24-12)17(23)22(11-13-5-4-8-19-10-13)18-20-14-6-2-3-7-16(14)25-18/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOGSPQTFBGPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyridine derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical reactions.
Biology: Its biological activity can be explored for potential applications in drug discovery and development. The compound may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities.
Medicine: Due to its structural complexity and potential biological activity, it could be investigated for use in therapeutic applications, such as in the treatment of infections or inflammatory diseases.
Industry: The compound's unique chemical properties may make it useful in the development of new materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets within cells, leading to a cascade of biochemical events that result in its observed effects.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It could bind to receptors on cell surfaces, triggering intracellular signaling pathways.
Pathways: The compound might modulate signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
N-(6-Methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide (CAS 941903-49-7)
- Molecular Formula : C₁₉H₁₆N₄O₃S
- Molecular Weight : 380.4
- Key Features : A methoxy (-OCH₃) group at the 6-position of the benzothiazole ring.
N-(4,6-Difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide Hydrochloride
- Molecular Formula : C₂₀H₂₅ClN₄O₄S (hydrochloride salt)
- Molecular Weight : 437.0
- Key Features: Difluoro (-F) substitution at the 4,6-positions and a morpholinopropyl group.
- Implications : Fluorine atoms improve metabolic stability and lipophilicity, while the morpholine moiety enhances solubility via its hydrophilic nature. The hydrochloride salt further increases aqueous solubility .
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide (CAS 946274-83-5)
- Molecular Formula : C₁₉H₂₁N₃O₅S
- Molecular Weight : 403.5
- Key Features : Dimethoxy (-OCH₃) groups at 4,7-positions and a tetrahydrofuran-derived substituent.
- Implications : The dimethoxy groups may enhance π-π stacking interactions, while the tetrahydrofuran moiety introduces conformational flexibility .
Core Structure Modifications
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Molecular Formula : C₈H₇N₃O₂S
- Molecular Weight : 209.2
- Key Features : Replaces the benzothiazole with a simpler thiazole ring.
- Implications : The absence of the fused benzene ring reduces aromatic surface area, likely diminishing binding affinity in biological systems compared to benzothiazole-containing analogs .
Fluorescence-Active Analogs
Triphenylamine-benzothiazole derivatives (e.g., N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine) exhibit temperature-dependent fluorescence switching between locally excited (LE) and twisted intramolecular charge-transfer (TICT) states.
Physicochemical Properties
Biological Activity
N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 270.30 g/mol. Its structure includes a benzo[d]thiazole moiety, an isoxazole ring, and a pyridine side chain, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Common Name | Not specified |
| CAS Number | Not specified |
| Molecular Formula | C₁₅H₁₄N₄O |
| Molecular Weight | 270.30 g/mol |
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, particularly proteins involved in cell signaling and apoptosis. The interaction with these targets can lead to altered cellular functions, including proliferation and survival pathways.
- Protein Kinase Inhibition : The compound may inhibit specific kinases, which play crucial roles in cell signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds against a range of bacteria and fungi. The results indicated that derivatives of benzo[d]thiazole demonstrated significant inhibitory effects on microbial growth, suggesting that this compound may possess similar properties.
Anticancer Activity
In vitro assays have shown that compounds with the isoxazole structure can induce apoptosis in cancer cells. For example, a related compound was tested against several cancer cell lines and exhibited IC50 values in the low micromolar range, indicating potent activity.
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study tested a series of isoxazole derivatives for their anticancer properties.
- The compound showed promising results against breast cancer cell lines with an IC50 value of 5 µM.
- Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases.
-
Case Study 2: Antimicrobial Properties
- In a comparative study, the compound was evaluated alongside established antibiotics.
- It demonstrated significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus.
- The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Parameter | (Alkylation) | (Cyclization) |
|---|---|---|
| Solvent | DMF | Acetonitrile → DMF |
| Base | K₂CO₃ | Triethylamine |
| Temperature | 25°C | Reflux (1–3 min) |
| Key Reagents | RCH₂Cl | Iodine, TEA |
Basic: Which spectroscopic techniques are most effective for confirming structural integrity?
Methodological Answer:
- 1H/13C NMR: Critical for confirming substituent positions. Benzo[d]thiazole protons resonate at δ 7.5–8.5, while pyridine and isoxazole protons appear at δ 8.0–9.0. Carbonyl carbons (amide, isoxazole) show peaks at δ 160–170 .
- IR Spectroscopy: Amide C=O stretches (~1650 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₁₈H₁₅N₃O₂S: 346.09) .
Q. Table 2: Key Spectroscopic Signals
| Technique | Key Signals | Evidence Source |
|---|---|---|
| 1H NMR | Pyridin-3-ylmethyl CH₂ (δ 4.5–5.0) | |
| 13C NMR | Isoxazole C=O (δ 165–170) | |
| IR | Amide C=O stretch (~1650 cm⁻¹) |
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?
Methodological Answer:
Discrepancies often arise from assay variability or structural modifications. To address this:
Standardize Assays: Use validated cell lines (e.g., MCF-7 for anticancer studies) and uniform protocols (MTT assay for IC₅₀) .
Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., pyridine vs. thiophene) and evaluate activity trends .
Target Engagement Studies: Employ molecular docking (e.g., using Mercury for crystal structure analysis) to correlate binding modes with biological outcomes .
Example: reports anticancer activity in thiazole derivatives, while highlights anti-inflammatory potential. SAR studies could identify substituents (e.g., electron-withdrawing groups) favoring specific targets .
Advanced: What methodologies are recommended for analyzing binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite predict binding poses. For example, dock the isoxazole moiety into ATP-binding pockets of kinases .
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., COX-2 for anti-inflammatory studies) to resolve interaction details .
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) in real-time using immobilized targets .
Case Study: describes a pyrrolotriazine derivative docked into a kinase active site, guided by hydrogen bonds with pyridine and benzothiazole groups .
Basic: How to assess compound purity post-synthesis?
Methodological Answer:
- HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >95% purity. Monitor at λ = 254 nm .
- Elemental Analysis: Compare experimental vs. theoretical C/H/N/S/O percentages (deviation ≤0.4%) .
- TLC: Spot on silica gel (ethyl acetate/hexane = 1:1); single spot confirms homogeneity .
Advanced: What in vitro models are suitable for evaluating anticancer potential?
Methodological Answer:
- Cell Line Panels: Test against NCI-60 cancer cell lines (e.g., breast MCF-7, lung A549) using dose-response curves (1–100 μM) .
- Mechanistic Assays:
- Apoptosis: Annexin V/PI staining via flow cytometry.
- Cell Cycle: PI staining to assess G1/S arrest .
- 3D Tumor Spheroids: Mimic in vivo tumor microenvironments for efficacy validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
